Methods and Technical Details
The synthesis of (-)-Bicifadine Hydrochloride typically involves several chemical transformations, including alkylation, reduction, and cyclization. The process begins with readily available precursors and focuses on optimizing reaction conditions such as temperature, solvent choice, and catalysts to achieve high yields and purity.
Structure and Data
The molecular structure of (-)-Bicifadine Hydrochloride features a bicyclic framework with a nitrogen atom incorporated into the ring system. The stereochemistry is defined by its specific configuration at the chiral center, which is critical for its biological activity.
Reactions and Technical Details
(-)-Bicifadine Hydrochloride undergoes various chemical reactions that are essential for its functionalization:
Common reagents used include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The choice of solvent, temperature, and pressure are critical parameters that influence the reaction outcomes .
The analgesic effects of (-)-Bicifadine Hydrochloride are attributed to its mechanism as a serotonin-norepinephrine-dopamine reuptake inhibitor. By modulating the levels of these neurotransmitters in the synaptic cleft, it enhances their effects on pain pathways in the central nervous system.
Physical Properties
Chemical Properties
(-)-Bicifadine Hydrochloride has significant applications across various fields:
(-)-Bicifadine Hydrochloride (chemical name: (1R,5S)-1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane hydrochloride) is a synthetically derived small molecule analgesic with a molecular weight of 209.71 g/mol. Its core structure consists of a bicyclo[3.1.0]hexane scaffold with a p-tolyl group at position 1 and a nitrogen atom at position 3, forming a rigid azabicyclic framework. The hydrochloride salt enhances aqueous solubility and bioavailability [3] [5].
The compound exhibits chirality due to two stereogenic centers, resulting in four stereoisomers. The (-)-enantiomer possesses the (1R,5S) configuration, which is pharmacologically active. Stereochemistry critically influences its binding affinity for monoamine transporters: the (-)-enantiomer shows 10-30x greater potency in inhibiting serotonin (SERT), norepinephrine (NET), and dopamine (DAT) reuptake compared to its (+)-counterpart. This stereoselectivity arises from optimal three-dimensional positioning of the molecule's hydrophobic aromatic ring and protonated amine for transporter interaction [2] [8].
Table 1: Key Physicochemical Properties of (-)-Bicifadine Hydrochloride
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₆N·HCl |
CAS Number | 410105-41-8 |
Configuration | (1R,5S) |
Water Solubility | High (hydrochloride salt form) |
Plasma Half-Life (Human) | ~1.6 hours |
Primary Elimination Route | Renal (metabolites) |
(-)-Bicifadine emerged from research at American Cyanamid in the 1980s as part of efforts to develop non-opioid analgesics. It was initially designated DOV-220,075 and licensed to DOV Pharmaceutical in 1998 [3]. Preclinical studies in the early 2000s characterized it as a novel triple monoamine reuptake inhibitor (TRI), distinguishing it from:
Phase II/III clinical trials (2004-2006) targeted chronic low back pain and osteoarthritis pain. Despite demonstrating efficacy comparable to tramadol in postoperative dental pain models, development stalled after mixed results in neuropathic pain (Phase IIb failure for diabetic neuropathy in 2008) and corporate acquisitions (Euthymics Bioscience, 2010) [3] [5] [8].
Table 2: Pharmacological Classification of (-)-Bicifadine
Class | Prototype Agents | (-)-Bicifadine's Distinction |
---|---|---|
Opioid Analgesics | Morphine, Fentanyl | No mu-opioid receptor affinity |
SNRIs | Duloxetine, Venlafaxine | Significant DAT inhibition (~17x NET affinity) |
Atypical Opioids | Tramadol, Tapentadol | Absence of opioid receptor activation |
The drive to develop (-)-Bicifadine stemmed from critical limitations of existing analgesics:
(-)-Bicifadine’s TRI mechanism directly addressed these gaps by:
The FDA’s 2025 approval of suzetrigine (a non-opioid sodium channel blocker) underscores the ongoing demand for mechanisms like (-)-bicifadine’s that circumvent opioid receptors while managing diverse pain types [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7